molecular formula C28H27N3O3S B12385913 Lmp7-IN-2

Lmp7-IN-2

Cat. No.: B12385913
M. Wt: 485.6 g/mol
InChI Key: APWRCWKBBYBSJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Lmp7-IN-2 is a selective inhibitor of the immunoproteasome subunit known as large multifunctional peptidase 7 (LMP7). The immunoproteasome is a specialized form of the proteasome, which is predominantly expressed in hematolymphoid cells and is involved in the degradation of ubiquitinated proteins. This compound has shown significant potential in preclinical studies for its efficacy in treating multiple myeloma and other hematological malignancies .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Lmp7-IN-2 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under controlled conditions. The detailed synthetic route and reaction conditions are proprietary and specific to the manufacturing process developed by the researchers .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of advanced techniques such as chromatography and crystallization to isolate and purify the final product .

Chemical Reactions Analysis

Types of Reactions: Lmp7-IN-2 undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.

    Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens and nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of oxides, while reduction may yield reduced forms of the compound .

Scientific Research Applications

Lmp7-IN-2 has a wide range of scientific research applications, including:

Mechanism of Action

Lmp7-IN-2 exerts its effects by selectively inhibiting the proteolytic activity of the immunoproteasome subunit LMP7. This inhibition leads to the accumulation of ubiquitinated proteins, which induces apoptosis in malignant cells. The molecular targets and pathways involved include the ubiquitin-proteasome system and the regulation of protein homeostasis .

Comparison with Similar Compounds

Uniqueness of Lmp7-IN-2: this compound is unique due to its high selectivity and potency in inhibiting LMP7, making it a promising candidate for targeted therapy in hematological malignancies. Its differentiated preclinical profile supports its potential superiority over other non-selective proteasome inhibitors .

Properties

Molecular Formula

C28H27N3O3S

Molecular Weight

485.6 g/mol

IUPAC Name

2-cyclohexyl-4-oxo-4-[[7-(4-phenyl-1,3-thiazol-2-yl)quinolin-2-yl]amino]butanoic acid

InChI

InChI=1S/C28H27N3O3S/c32-26(16-22(28(33)34)18-7-3-1-4-8-18)31-25-14-13-20-11-12-21(15-23(20)29-25)27-30-24(17-35-27)19-9-5-2-6-10-19/h2,5-6,9-15,17-18,22H,1,3-4,7-8,16H2,(H,33,34)(H,29,31,32)

InChI Key

APWRCWKBBYBSJJ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C(CC(=O)NC2=NC3=C(C=CC(=C3)C4=NC(=CS4)C5=CC=CC=C5)C=C2)C(=O)O

Origin of Product

United States

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